BenchChemオンラインストアへようこそ!

5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

GPCR pharmacology Serotonin receptor CNS drug discovery

Procure 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-06-8; Nortehuanine) for unambiguous natural-product research. The defined 5,6,7-trimethoxy substitution is critical: even minor changes alter TPSA, hydrogen-bonding, and target engagement. As an authentic dereplication standard from Pachycereus weberi and Helianthus annuus, it discriminates co-occurring analogs (heliamine, weberine) in LC-MS/GC-MS. Also serves as a chiral synthon (>90% ee) and negative control for 5-HT₇ SAR. Insist on precise methoxy pattern to avoid assay failure.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1745-06-8
Cat. No. B3379791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS1745-06-8
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CCNCC2=C1)OC)OC
InChIInChI=1S/C12H17NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3
InChIKeyHMJWNMXNHQIAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-06-8) – Compound Identity, Class Context, and Procurement-Relevant Profile


5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-06-8; synonym Nortehuanine; NSC 113005) is a non‑phenolic alkaloid belonging to the simple tetrahydroisoquinoline (THIQ) class [1]. It was first identified as a natural product from the giant Mexican cereoid cactus Pachycereus weberi and subsequently from Helianthus annuus [1]. The molecule carries three methoxy substituents at positions 5, 6, and 7 of the isoquinoline core, yielding a molecular formula of C₁₂H₁₇NO₃ (MW 223.27 g/mol, TPSA 39.70 Ų, XLogP 1.20) [2]. Its NSC designation confirms prior submission to the NCI‑60 cancer screening program, although full panel data remain unpublished [2]. Currently, the compound is available from specialty chemical vendors in research‑grade purity (typically ≥95%) and serves both as a reference standard for natural‑product dereplication and as a synthetic intermediate .

Why 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Trivially Substituted by In‑Class THIQ Analogs


Simple tetrahydroisoquinoline alkaloids share a common 1,2,3,4‑tetrahydroisoquinoline core, but the number and position of methoxy substituents on the aromatic ring critically govern both physicochemical properties and biological interaction profiles [1][2]. For instance, moving from a 6,7‑dimethoxy to a 5,6,7‑trimethoxy substitution pattern alters the topological polar surface area, hydrogen‑bonding capacity, and ring electron density, leading to different predicted target engagement (e.g., NF‑κB vs. HDAC8) [3]. Functional data from structurally related 5‑HT₇ receptor inverse agonists demonstrate that even subtle substitution changes (8‑hydroxy‑6,7‑dimethoxy versus 6,7,8‑trimethoxy) can largely abolish inverse agonist efficacy [2]. Consequently, procurement of a generic “THIQ alkaloid” without precise specification of the methoxy substitution pattern carries a high risk of obtaining a compound with divergent or absent biological activity in the intended assay system.

Product-Specific Quantitative Evidence Guide for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline – Comparator-Anchored Differentiation


5-HT₇ Receptor Inverse Agonism: Trimethoxy Analogs Lose Activity Relative to 8-Hydroxy-6,7-Dimethoxy Congeners

In a systematic structure‑activity study of tetrahydroisoquinoline‑based 5‑HT₇ receptor inverse agonists, a GloSensor cAMP functional assay revealed that 6,7,8‑trimethoxy analogs exhibit negligible inverse agonist efficacy compared with 8‑hydroxy‑6,7‑dimethoxy derivatives, which show robust inverse agonism (e.g., anhalidine EC₅₀ = 219 nM, Eₘₐₓ = −95.4%) [1]. Although 5,6,7‑trimethoxy‑THIQ (the target compound) was not directly tested in this study, the complete loss of activity in the 6,7,8‑trimethoxy congener provides class‑level inference that a tri‑methoxy pattern lacking a hydrogen‑bond donor at position 8 is strongly disfavored for this target [1]. This contrasts with the 6,7‑dimethoxy‑8‑hydroxy substitution motif, which permits a key hydrogen‑bond interaction with the receptor [1]. Users investigating 5‑HT₇‑mediated pathways should therefore anticipate substantially lower potency from 5,6,7‑trimethoxy‑THIQ than from 8‑hydroxy‑6,7‑dimethoxy analogs.

GPCR pharmacology Serotonin receptor CNS drug discovery

N‑Tosyl‑THIQ HepG2 Cytotoxicity: Trimethoxy Substitution Outperforms Mono‑ and Dimethoxy Analogs

In a series of 1‑substituted‑N‑tosyl‑1,2,3,4‑tetrahydroisoquinoline derivatives (4a–4l) evaluated for cytotoxicity against human cancer cell lines, the trimethoxy analog 4f demonstrated the most potent activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ of 22.70 μM, outperforming the reference drug etoposide and all mono‑ and dimethoxy congeners in the series [1][2]. The p‑methoxy analog 4d was completely inactive against MOLT‑3 cells, while the o‑hydroxy derivative 4k was the most potent against HuCCA‑1, A‑549, and MOLT‑3 lines (IC₅₀ as low as 1.23 μM) [1]. QSAR analysis identified total symmetry index (Gu) and 3D‑MoRSE descriptors as key contributors to the observed cytotoxicity [1]. Although compound 4f carries an N‑tosyl group and a 1‑substituent absent in the target compound, this dataset provides class‑level evidence that a trimethoxy substitution pattern on the THIQ core can confer antiproliferative activity superior to less substituted analogs in liver cancer models.

Cancer cytotoxicity Hepatocellular carcinoma QSAR

Physicochemical Differentiation: TPSA, XLogP, and Hydrogen‑Bond Donor Count Relative to N‑Methyl and Tetramethoxy Analogs

Computed physicochemical properties distinguish 5,6,7‑trimethoxy‑THIQ from its closest natural congeners [1]. The target compound has TPSA = 39.70 Ų, XLogP = 1.20, and one hydrogen‑bond donor (NH) [1]. By comparison, its N‑methyl analog (tehuanine; 2‑methyl‑5,6,7‑trimethoxy‑THIQ) has zero H‑bond donors and a lower TPSA (approx. 30.5 Ų), while the tetramethoxy analog (5,6,7,8‑tetramethoxy‑THIQ; weberine) has a higher TPSA and molecular weight [1][2]. These differences have direct implications for CNS drug design: the target compound’s TPSA falls within the CNS multiparameter optimization (CNS MPO) desirable range (< 60 Ų), while its single H‑bond donor distinguishes it from the fully N‑methylated, zero‑donor analog that may exhibit different blood‑brain barrier penetration and efflux transporter susceptibility [1][3]. The XLogP of 1.20 also places it within the optimal lipophilicity window for CNS candidates (1–3), contrasting with more lipophilic benzyl‑substituted THIQ alkaloids [3].

Drug-likeness Physicochemical profiling CNS multiparameter optimization

Enantioselective Synthetic Intermediate: >90% ee Achievable in 1‑Vinyl‑5,6,7‑Trimethoxy‑THIQ for Alkaloid Diversification

1‑Vinyl‑5,6,7‑trimethoxytetrahydroisoquinoline was synthesized with >90% enantiomeric excess via Pd‑catalyzed intramolecular asymmetric allylic amination using MPN and BOP ligands [1][2]. This chiral building block serves as a versatile intermediate for the synthesis of a variety of enantiomerically enriched, naturally occurring 1‑substituted isoquinoline alkaloids [1]. In the same study, 1‑vinyl‑6,8‑dimethoxytetrahydroisoquinoline was also obtained with >90% ee, demonstrating that the 5,6,7‑trimethoxy substitution pattern is compatible with catalytic asymmetric methods without erosion of enantioselectivity [1]. This contrasts with some electron‑rich THIQ substrates where methoxy positional effects can influence both reaction yield and enantioselectivity [1]. The availability of a high‑ee synthetic route to 5,6,7‑trimethoxy‑THIQ derivatives is a critical differentiator for groups requiring chirally pure alkaloid standards or intermediates for medicinal chemistry.

Asymmetric synthesis Natural product chemistry Chiral pool building blocks

Predicted Target Engagement Profile: Divergent Predicted Affinity for NF‑κB and DNA Repair Enzymes vs. Known THIQ Alkaloids

Super‑PRED computational target prediction for 5,6,7‑trimethoxy‑THIQ returned Nuclear factor NF‑kappa‑B p105 subunit (CHEMBL3251) with 95.00% probability (model accuracy 96.09%) and DNA‑(apurinic or apyrimidinic site) lyase (CHEMBL5619) with 93.21% probability (model accuracy 91.11%) as the top two predicted targets [1]. Histone deacetylase 8 (CHEMBL3192) and other targets were predicted with lower probability [1]. In contrast, the N‑methyl analog tehuanine and the dimethoxy analog heliamine are predicted to engage a different target spectrum owing to altered hydrogen‑bonding capacity and steric features [1][2]. While these are computational predictions lacking experimental validation, they provide a testable hypothesis for differential target engagement that can guide cell‑based or biochemical assay selection when evaluating the compound alongside its in‑class analogs.

Computational target prediction NF-kappaB DNA lyase

Best Research and Industrial Application Scenarios for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline (Nortehuanine)


Natural Product Dereplication and Phytochemical Reference Standard

As a previously unknown natural product identified in Pachycereus weberi and Helianthus annuus, 5,6,7‑trimethoxy‑THIQ serves as an authentic reference standard for LC‑MS and GC‑MS dereplication of cactus and sunflower alkaloid extracts [1]. Its well‑characterized MS fragmentation pattern and chromatographic retention data allow unambiguous discrimination from co‑occurring analogs such as heliamine (6,7‑dimethoxy‑THIQ) and weberine (5,6,7,8‑tetramethoxy‑THIQ) [1]. Procurement of high‑purity (>95%) material enables quantitative analysis of alkaloid content in ethnopharmacological plant samples.

Chiral Intermediate for Enantioselective Alkaloid Total Synthesis

The demonstrated compatibility of the 5,6,7‑trimethoxy‑THIQ scaffold with Pd‑catalyzed asymmetric allylic amination (>90% ee) [2] positions this compound as a privileged intermediate for the stereoselective synthesis of 1‑substituted isoquinoline alkaloids. Research groups engaged in total synthesis of cactus alkaloids or C1‑functionalized THIQ derivatives can procure the compound for direct use or as a substrate for further catalytic asymmetric diversification. The high enantioselectivity achievable contrasts with less electron‑rich THIQ substrates that may give lower ee under identical conditions [2].

Hepatocellular Carcinoma Cytotoxicity Screening with Built‑In Comparator Rationale

Class‑level evidence from N‑tosyl‑THIQ analogs demonstrates that trimethoxy substitution confers superior anti‑HepG2 activity (IC₅₀ = 22.70 μM) compared with mono‑ and dimethoxy analogs [3]. While the target compound lacks the N‑tosyl and 1‑substituent modifications, its trimethoxy pharmacophore provides a compelling basis for inclusion in focused cytotoxicity screening libraries against liver cancer cell lines, with parallel testing of the reference drug etoposide and less substituted THIQ controls to quantify the contribution of the methoxy pattern [3].

Exclusion Control for 5‑HT₇ Receptor Structure–Activity Relationship Studies

Functional data from the 8‑hydroxy‑THIQ series demonstrate that a tri‑methoxy substitution pattern lacking an 8‑hydroxy group abolishes 5‑HT₇ receptor inverse agonist activity [4]. Investigators characterizing 5‑HT₇ SAR can use 5,6,7‑trimethoxy‑THIQ as a negative control compound to confirm that activity observed with 8‑hydroxy‑6,7‑dimethoxy analogs (e.g., anhalidine, EC₅₀ = 219 nM) is indeed dependent on the C8 hydrogen‑bond donor functionality. This application leverages the compound’s predicted inactivity to validate assay specificity [4].

Quote Request

Request a Quote for 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.